molecular formula C19H20N2O4 B2706967 N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2H-chromene-3-carboxamide CAS No. 1311879-02-3

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2H-chromene-3-carboxamide

Cat. No.: B2706967
CAS No.: 1311879-02-3
M. Wt: 340.379
InChI Key: PLRGKZVWZDWTBK-UHFFFAOYSA-N
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Description

N-{8-cyano-1,4-dioxaspiro[45]decan-8-yl}-2H-chromene-3-carboxamide is a synthetic organic compound with a complex structure that includes a spirocyclic moiety and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic ring and the attachment of the chromene moiety. Common synthetic routes may involve:

    Formation of the Spirocyclic Ring: This step often involves the reaction of a suitable diol with a cyano-containing reagent under acidic or basic conditions to form the spirocyclic intermediate.

    Attachment of the Chromene Moiety: The chromene core can be introduced through a condensation reaction with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions.

    Final Coupling: The final step involves coupling the spirocyclic intermediate with the chromene moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce new substituents onto the chromene or spirocyclic moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2H-chromene-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide: Similar spirocyclic structure but with an indolizine core instead of a chromene core.

    N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(3,4-dimethylphenoxy)acetamide: Similar spirocyclic structure but with a different aromatic moiety.

    1,4-Dioxaspiro[4.5]decan-8-yl Benzoate: Similar spirocyclic structure but with a benzoate group instead of a chromene moiety.

These comparisons highlight the unique combination of the spirocyclic and chromene moieties in this compound, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c20-13-18(5-7-19(8-6-18)24-9-10-25-19)21-17(22)15-11-14-3-1-2-4-16(14)23-12-15/h1-4,11H,5-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRGKZVWZDWTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C#N)NC(=O)C3=CC4=CC=CC=C4OC3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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